molecular formula C14H18N2O4 B13157494 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate

Cat. No.: B13157494
M. Wt: 278.30 g/mol
InChI Key: JTBUHCYRYZKXSX-UHFFFAOYSA-N
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Description

Significance and Context within Ester and Amine Chemistry

The significance of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate can be appreciated by examining its constituent parts. The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals. encyclopedia.pubnih.govijnrd.org Piperidine-containing compounds are integral to the structure of many drugs, highlighting the importance of this heterocyclic system. researchgate.net Their derivatives are utilized in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov

Esters, such as the 3-nitrobenzoate portion of the molecule, are also fundamental in organic chemistry and drug design. The ester linkage can influence a molecule's solubility, stability, and ability to cross biological membranes. Furthermore, the 3-nitrobenzoate group itself is a valuable component. Nitroaromatic compounds are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. anko.com.tw The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and serve as a handle for further chemical transformations, such as reduction to an amine. scielo.br This versatility makes nitroaromatic compounds valuable precursors in the development of more complex molecules. anko.com.tw

The combination of the basic piperidine nitrogen and the acidic character of the nitroaromatic ring, connected by an ester linkage, presents a unique chemical entity with potential for interesting intramolecular interactions and a specific three-dimensional conformation that could be relevant for biological activity.

Overview of Research Domains for the Chemical Compound

Given the structural features of this compound, several research domains can be envisaged for its application. The presence of the piperidine moiety suggests potential investigations in the field of neuropharmacology, as many piperidine derivatives interact with the central nervous system. ontosight.ai

The nitroaromatic portion of the molecule opens up avenues in synthetic and materials chemistry. As a synthetic intermediate, the nitro group can be readily reduced to an amino group, which can then be further functionalized to create a wide array of new compounds. Nitroaromatic compounds have also been explored for their applications in the development of fluorescent probes and bioreductive agents, particularly in the context of cancer research where they can be selectively activated in the low-oxygen environment of tumors. mdpi.com

Physicochemical Properties of this compound Hydrochloride

Property Value
Molecular Formula C14H19ClN2O4
Molecular Weight 314.76 g/mol
Synonyms AC1Q38JL, CTK7F7721, AKOS008141624, AG-B-87428, MCULE-9463946242, EN300-45330, T6441002
H-Bond Donor Count 2
H-Bond Acceptor Count 5
InChIKey NCKLUKVRJPUQAK-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-piperidin-2-ylethyl 3-nitrobenzoate

InChI

InChI=1S/C14H18N2O4/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12/h3-4,6,10,12,15H,1-2,5,7-9H2

InChI Key

JTBUHCYRYZKXSX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 2 Yl Ethyl 3 Nitrobenzoate

Established Synthetic Routes for the Chemical Compound

The most direct established route to 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is the esterification of 3-nitrobenzoic acid with 2-(piperidin-2-yl)ethanol. This approach necessitates the prior synthesis of both precursor molecules.

Esterification Reactions in the Synthesis of 3-Nitrobenzoate Derivatives

Esterification is a cornerstone of organic synthesis, and several methods are applicable for the formation of the 3-nitrobenzoate ester.

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org For the synthesis of 3-nitrobenzoate esters, 3-nitrobenzoic acid is heated with the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, water is typically removed, or the alcohol is used in large excess. libretexts.orgtruman.edu Microwave-assisted Fischer esterification has also been shown to improve yields and reduce reaction times for substituted benzoic acids. usm.my

Activation of Carboxylic Acid: An alternative to direct acid catalysis involves converting the 3-nitrobenzoic acid into a more reactive derivative. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride converts the carboxylic acid into 3-nitrobenzoyl chloride. orgsyn.org This highly reactive acyl chloride can then react readily with an alcohol, such as 2-(piperidin-2-yl)ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the ester.

Mitsunobu Reaction: For sterically hindered alcohols or under mild conditions, the Mitsunobu reaction is a powerful tool. missouri.eduwikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to couple a carboxylic acid with a primary or secondary alcohol. wikipedia.orgnih.gov A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration for stereoselective syntheses. organic-chemistry.orgnih.gov

Table 1: Comparison of Esterification Methods for 3-Nitrobenzoate Synthesis
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Esterification3-Nitrobenzoic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄)Heating, often with excess alcohol or water removal truman.eduCost-effective, simple procedureEquilibrium reaction, can require harsh conditions
Acyl Chloride Method3-Nitrobenzoyl Chloride, Alcohol, Base (e.g., Pyridine)Room temperature or gentle heating High reactivity, high yield, irreversibleRequires preparation of acyl chloride, corrosive byproducts
Mitsunobu Reaction3-Nitrobenzoic Acid, Alcohol, PPh₃, DEAD/DIADMild conditions (e.g., 0 °C to room temp) wikipedia.orgMild, stereospecific (inversion), good for hindered substrates organic-chemistry.orgStoichiometric reagents, difficult purification

Coupling Reactions Involving Piperidine (B6355638) Moieties

The piperidine ring is a common structural motif in pharmaceuticals. researchgate.net Its incorporation into molecules can be achieved through various coupling strategies. For the target compound, the key coupling is the formation of the ester linkage with the pre-formed 2-(piperidin-2-yl)ethanol side chain.

However, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for creating a direct bond between an aryl group and a piperidine nitrogen. acs.orgacs.org While not directly applicable to the ester linkage in the target compound, these methods are crucial for synthesizing analogues where the piperidine ring is directly attached to the aromatic system. High-throughput experimentation has been used to develop catalysts capable of coupling piperidine-based nucleophiles with various (hetero)aromatic bromides under mild conditions. acs.orgresearchgate.net

Preparation of Key Precursors and Intermediates (e.g., Brominated Nitrobenzoates)

The synthesis of this compound relies on the availability of its precursors.

2-(Piperidin-2-yl)ethanol: This key intermediate is industrially synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.govgoogle.com Various catalysts, including platinum oxide, palladium on carbon, rhodium on carbon, and ruthenium dioxide, have been employed for this transformation, which converts the aromatic pyridine ring into the saturated piperidine ring. google.comresearchgate.netresearchgate.net The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yield and selectivity. researchgate.netabo.fi

Brominated Nitrobenzoates: Halogenated nitroaromatics are versatile intermediates. For instance, methyl 2-(bromomethyl)-3-nitrobenzoate is synthesized from methyl 2-methyl-3-nitrobenzoate via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN (2,2'-azobis-2-methylpropanenitrile). chemicalbook.comchemicalbook.comgoogle.com This intermediate is valuable for synthesizing derivatives where a methylene (B1212753) bridge connects the nitrobenzoate core to another functional group. nbinno.com

Exploration of Novel Synthetic Strategies and Analogues

Modern synthetic chemistry offers advanced methodologies that can be applied to produce this compound and its analogues with greater efficiency, control, and sustainability.

Catalytic Approaches in Compound Synthesis

Catalysis offers significant advantages in organic synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for constructing complex molecules. Polysubstituted piperidines can be synthesized with high enantioselectivity using organocatalysts like O-TMS protected diphenylprolinol in domino reactions. nih.govacs.org Hybrid bio-organocatalytic cascades, which combine enzymes (like transaminases) with organocatalysts (like proline), have been developed for the synthesis of 2-substituted piperidines, mimicking natural biosynthetic pathways. rsc.orgrsc.org

Metal Catalysis: Beyond hydrogenation, metal catalysts are pivotal in modern piperidine synthesis. Palladium-catalyzed reactions, such as the reductive Heck coupling, can be used to construct highly substituted piperidine rings stereoselectively. nih.gov Gold(I) and palladium(II) complexes have been used to catalyze the oxidative amination of alkenes to form substituted piperidines. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry is a modern manufacturing technology that offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

This technology is well-suited for esterification reactions. lpp-group.comriken.jp By pumping the carboxylic acid and alcohol through a heated reactor column packed with a solid acid catalyst, high yields of esters can be obtained with short reaction times. riken.jp This method is particularly effective for equilibrium-limited reactions like Fischer esterification, as the continuous removal of products can drive the reaction to completion. mdpi.com The synthesis of N-heterocycles, the core of the piperidine moiety, has also been successfully adapted to continuous flow systems, allowing for safer handling of reactive intermediates and improved process efficiency. researchgate.net Studies comparing continuous stirred tank reactors (CSTR) and plug-flow reactors (PFR) for esterification have shown that PFRs can achieve higher conversion at lower temperatures. mdpi.com

Table 2: Modern Synthetic Techniques and Their Potential Application
TechniqueDescriptionPotential Application to Target SynthesisKey Advantages
OrganocatalysisUse of small organic molecules to catalyze reactions, often for asymmetric synthesis. nih.govEnantioselective synthesis of the 2-(piperidin-2-yl)ethanol precursor. rsc.orgMetal-free, high stereocontrol, milder conditions.
Continuous Flow ChemistryPerforming reactions in a continuously flowing stream rather than in a batch.Esterification step and catalytic hydrogenation of the pyridine precursor. riken.jpresearchgate.netEnhanced safety, scalability, process control, and potentially higher yields. stolichem.com
Palladium-Catalyzed CouplingVersatile methods (e.g., Buchwald-Hartwig, Heck) for C-C and C-N bond formation. nih.govSynthesis of analogues with different linkages or substitutions on the piperidine ring. acs.orgBroad substrate scope, functional group tolerance.

Mechanistic Investigations of Synthetic Pathways

A likely synthetic route to this compound involves a multi-step process commencing with commercially available precursors. A logical approach would be the esterification of 2-(piperidin-2-yl)ethanol with 3-nitrobenzoyl chloride. To prevent side reactions at the secondary amine of the piperidine ring, a protection-deprotection strategy is typically employed.

Step 1: N-Protection of 2-(Piperidin-2-yl)ethanol

The synthesis would begin with the protection of the nitrogen atom of the piperidine ring in 2-(piperidin-2-yl)ethanol. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the starting material with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine. The mechanism involves the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate (B1207046) intermediate which then collapses to yield the N-Boc protected alcohol and other byproducts.

Step 2: Esterification

The N-protected 2-(piperidin-2-yl)ethanol can then be esterified with 3-nitrobenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The reaction results in the formation of the ester linkage.

Step 3: N-Deprotection

The final step in the synthesis is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide, regenerating the secondary amine of the piperidine ring.

Chemical Reactivity and Transformation Studies of the Chemical Compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the nitroaromatic ring, the piperidine heterocycle, and the ester linkage.

The nitro group on the benzoate (B1203000) ring is readily susceptible to reduction to form the corresponding amine, 2-(piperidin-2-yl)ethyl 3-aminobenzoate. This transformation is of significant interest as it dramatically alters the electronic properties of the aromatic ring. Several methods can be employed for this reduction.

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group. sciencemadness.org

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). sciencemadness.org The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner, with the acid providing the necessary protons.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be effective for the reduction of aromatic nitro groups. sciencemadness.org

Reduction Method Reagents Typical Solvents Notes
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney NiMethanol, EthanolGenerally high yields and clean reactions. sciencemadness.org
Metal-AcidSn/HCl, Fe/HCl, Zn/HClWater, EthanolClassic method, often requires workup to remove metal salts. sciencemadness.org
Dithionite ReductionNa₂S₂O₄Water/Organic co-solventCan be a milder alternative to metal-acid systems. sciencemadness.org

The piperidine ring, being a secondary amine, can undergo various functionalization reactions.

Oxidation: The C-H bonds of the piperidine ring, particularly those adjacent to the nitrogen atom, can be susceptible to oxidation. The use of iron-based catalysts can facilitate the oxidation of C-H bonds in nitrogen-containing molecules. nih.gov For N-acyl piperidines, oxidation can lead to the formation of piperidin-2-ones. researchgate.net The specific outcome of the oxidation would depend on the reagents and reaction conditions employed.

Substitution: The nitrogen atom of the piperidine ring is nucleophilic and can participate in substitution reactions. For instance, it can be alkylated or acylated. Nucleophilic substitution reactions on the piperidine ring itself are also possible, though they may require specific activation. For example, reactions with piperidine and activated aryl substrates have been studied, demonstrating the nucleophilic character of the piperidine nitrogen. nih.govacs.org

The ester linkage in this compound is susceptible to cleavage through hydrolysis and can be modified via transesterification.

Ester Hydrolysis: The ester can be hydrolyzed to yield 2-(piperidin-2-yl)ethanol and 3-nitrobenzoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond. quora.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. wikipedia.orgorgsyn.org

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with an excess of methanol and an acid catalyst would lead to the formation of methyl 3-nitrobenzoate and 2-(piperidin-2-yl)ethanol. ucla.eduacs.org This is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edu

Reaction Catalyst Products
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄)2-(Piperidin-2-yl)ethanol and 3-Nitrobenzoic Acid quora.com
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH)2-(Piperidin-2-yl)ethanol and Sodium 3-Nitrobenzoate wikipedia.orgorgsyn.org
TransesterificationAcid or BaseA new ester and 2-(Piperidin-2-yl)ethanol ucla.eduacs.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Piperidin 2 Yl Ethyl 3 Nitrobenzoate

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Without access to primary research data or reference spectra, any attempt to generate the requested detailed research findings and data tables would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo analysis of the compound would be necessary to acquire the specific data needed to fulfill the detailed article structure.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint of its structural features. The Raman spectrum of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is expected to be characterized by contributions from the piperidine (B6355638) ring, the ethyl linker, and the 3-nitrobenzoate moiety.

Key vibrational modes anticipated for this compound are based on established data for related structures. The nitro group of nitroaromatic compounds displays characteristic stretching vibrations, with the symmetric NO₂ stretching mode giving rise to a relatively intense Raman band, while the antisymmetric stretch typically shows a strong band in the infrared spectrum doi.org. For nitroarenes, the symmetric NO₂ stretching vibration is generally observed in the 1330–1370 cm⁻¹ region doi.org. In a related compound, 4-nitrophenol, the NO₂ symmetric stretch is observed at 1342 cm⁻¹ nsf.gov. The photoreduction of a nitro group can be monitored by the decrease in the peak at 1334 cm⁻¹ nih.gov.

The piperidine ring exhibits a series of complex vibrations. The C-H stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2800-3000 cm⁻¹ region. Ring breathing and deformation modes will appear at lower wavenumbers. The Raman spectrum of piperidine hydrochloride shows characteristic peaks that can be used for its identification chemicalbook.com.

The aromatic C-H stretching of the benzoate (B1203000) ring is anticipated around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. For instance, the ring stretch in 4-nitrophenol is observed at 1596 cm⁻¹ nsf.gov. The ester carbonyl (C=O) stretching vibration is also a prominent feature, expected in the region of 1700-1730 cm⁻¹.

Based on analogous compounds, a representative Raman peak assignment for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
PiperidineC-H Stretch2850 - 2950
PiperidineRing Vibrations800 - 1200
Aromatic RingC-H Stretch3050 - 3100
Aromatic RingC=C Stretch1580 - 1610
Nitro GroupSymmetric NO₂ Stretch1340 - 1360
EsterC=O Stretch1710 - 1730
EsterC-O Stretch1250 - 1300

This table presents expected values based on typical ranges for the specified functional groups.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 3-nitrobenzoate chromophore. The piperidine moiety, being a saturated heterocycle, does not exhibit significant absorption in the 200-800 nm range.

The aromatic nitro group is a strong chromophore, and its presence significantly influences the electronic absorption spectrum. The spectrum is expected to show absorptions arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the nitro and ester groups, to the π* antibonding orbitals.

For comparison, the UV-Vis spectrum of methyl 3-nitrobenzoate, a closely related compound, can provide an indication of the expected absorption maxima (λmax) rsc.orgnih.gov. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring affects the energy of these transitions.

The expected electronic transitions for this compound are summarized in the table below.

Transition Type Chromophore Expected λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → πAromatic Ring~220 - 260High
n → πNitro Group~280 - 320Low
n → π*Carbonyl Group~270 - 300Low

This table presents expected values based on typical ranges for the specified transitions and chromophores.

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Many nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent at room temperature in solution rsc.org. This is often attributed to efficient intersystem crossing from the excited singlet state to the triplet state, which is a non-radiative pathway that competes with fluorescence rsc.org. The presence of the nitro group can promote these non-radiative decay processes, leading to quenching of fluorescence nih.govwestmont.edu.

The fluorescence properties of this compound are therefore expected to be minimal. It is plausible that any observed emission would be weak and potentially subject to environmental factors such as solvent polarity. In some cases, nitroaromatic compounds can exhibit phosphorescence, which is emission from the triplet state, particularly at low temperatures or in a rigid matrix.

The study of photoluminescence in this compound would likely focus on the mechanisms of fluorescence quenching and the potential for sensitization or quenching interactions with other molecules. The interaction of electron-rich fluorophores with electron-poor nitroaromatics can lead to fluorescence quenching through a photoinduced electron transfer mechanism nih.gov.

Photoluminescence Parameter Expected Observation
Fluorescence Quantum YieldVery low to negligible
Emission MaximumNot readily predictable without experimental data
Excited State LifetimeShort

This table presents expected observations based on the known photophysical properties of nitroaromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on its molecular conformation, including bond lengths, bond angles, and torsion angles. It would also reveal the nature of the intermolecular interactions that govern the crystal packing.

Based on the structures of related compounds, certain conformational features can be anticipated. The piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement iucr.org. The ethyl 3-nitrobenzoate moiety will have a specific orientation of the ester group relative to the aromatic ring. For example, in the crystal structure of methyl 4-nitrobenzoate, the methoxycarbonyl group forms a dihedral angle of 8.8 (1)° with the benzene ring nih.govresearchgate.net.

The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker hydrogen bonding interactions. Although there are no strong hydrogen bond donors in the molecule (assuming the piperidine nitrogen is not protonated), C-H···O interactions involving the oxygen atoms of the nitro and ester groups are possible and can play a significant role in stabilizing the crystal lattice nih.govresearchgate.net.

A hypothetical set of crystallographic data for this compound is presented below for illustrative purposes.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105
Volume (ų)1510
Z4

This table presents hypothetical crystallographic data for illustrative purposes.

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials and is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a substance to exist in more than one crystal structure, and different polymorphs can exhibit distinct physical properties mdpi.com. Aromatic esters are a class of compounds that have been observed to exhibit polymorphism mdpi.com.

The PXRD pattern of a crystalline solid is unique and serves as a fingerprint for that specific crystalline phase units.it. By comparing the experimental PXRD pattern of a sample of this compound to patterns simulated from single-crystal X-ray diffraction data (if available) or to the patterns of known polymorphs, the crystalline form of the bulk material can be determined.

The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different PXRD patterns would indicate the existence of multiple polymorphs. Variable-temperature powder X-ray diffraction (VT-PXRD) could also be employed to investigate phase transitions between different polymorphic forms as a function of temperature nih.gov. The occurrence of polymorphism can be influenced by the molecular structure of the esters researchgate.netacs.org.

Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition characteristics of a compound. This method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides insights into the temperatures at which the compound degrades, the kinetics of its decomposition, and the nature of the degradation process.

While specific thermogravimetric analysis data for this compound is not extensively available in the public domain, the thermal behavior of related structural motifs, such as nitrobenzoate esters and heterocyclic compounds, has been investigated. For instance, studies on analogous compounds often reveal a multi-stage decomposition process.

In a typical TGA experiment, the analysis of a compound like this compound would involve heating a small sample in a controlled atmosphere, which can be either inert (e.g., nitrogen) or oxidative (e.g., air). The choice of atmosphere can significantly influence the decomposition pathway and the resulting thermogram.

Expected Thermal Decomposition Profile:

Based on the thermal analysis of similar heterocyclic compounds, the decomposition of this compound in an oxidizing atmosphere would likely occur in distinct stages. researchgate.net The initial stage of mass loss would likely correspond to the cleavage of the ester linkage and the decomposition of the piperidine ring. A subsequent, higher-temperature decomposition stage could be attributed to the breakdown of the nitroaromatic moiety. researchgate.net

In an inert atmosphere, the decomposition process might be simplified, potentially showing a single primary stage of mass loss. researchgate.net The thermal stability, often reported as the onset temperature of decomposition (Tonset) or the temperature at which 5% mass loss occurs (T5%), is anticipated to be above 250 °C for compounds of this class. researchgate.net

Illustrative Data Table:

The following interactive table represents a hypothetical TGA data set for this compound, based on typical values observed for structurally related compounds. This data is for illustrative purposes only, as specific experimental results for this compound are not available.

Thermal EventTemperature Range (°C)Mass Loss (%)Atmosphere
Initial Decomposition250 - 400~ 60%Air
Secondary Decomposition400 - 650~ 35%Air
Single-Stage Decomposition260 - 500~ 95%Nitrogen

Detailed research findings from experimental TGA studies would be necessary to accurately characterize the thermal behavior and stability of this compound. Such studies would provide precise decomposition temperatures, the number of decomposition steps, and the residual mass at the end of the analysis, offering valuable information for its handling, storage, and potential applications.

Computational and Quantum Chemical Analysis of 2 Piperidin 2 Yl Ethyl 3 Nitrobenzoate

Electronic Structure and Reactivity Descriptors

A complete understanding of a molecule's chemical behavior begins with an analysis of its electronic structure.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT analysis of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of ground-state properties can be calculated, including total energy, dipole moment, and the distribution of electronic charge. These calculations provide foundational insights into the molecule's stability and polarity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Kinetic Stability

The Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of kinetic stability; a larger gap generally implies lower reactivity. For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes only, as specific data for the target compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. An MEP map of this compound would be invaluable for predicting its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines intramolecular charge transfer interactions, which are crucial for understanding the molecule's stability and electronic properties. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stabilization energies associated with these delocalizations. For the title compound, NBO analysis would elucidate the electronic interactions between the piperidine (B6355638) ring, the ethyl linker, and the 3-nitrobenzoate group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural validation.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy involves calculating the infrared (IR) and Raman spectra of a molecule. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the computed spectrum with an experimentally obtained one, researchers can confirm the molecule's structure and assign specific vibrational modes to the observed spectral peaks. For this compound, this analysis would help in identifying the characteristic vibrational frequencies associated with its functional groups, such as the nitro group, the ester carbonyl, and the piperidine N-H bond.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch Data not available
Nitro (NO₂) Symmetric Stretch Data not available
Ester (C=O) Stretch Data not available
Piperidine (N-H) Stretch Data not available

Note: This table is for illustrative purposes only, as specific data for the target compound is not available.

While specific computational data for this compound is not currently available in the scientific literature, the theoretical framework outlined above provides a clear roadmap for future research into this compound. Such studies would undoubtedly contribute to a deeper understanding of its chemical properties and potential applications.

Theoretical NMR Chemical Shift Prediction

Theoretical Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful computational tool used to forecast the NMR spectrum of a molecule. This method is crucial for confirming chemical structures, assigning experimental spectra, and understanding the electronic environment of nuclei.

The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using quantum mechanical methods, such as Density Functional Theory (DFT). This step is critical as chemical shifts are highly sensitive to the molecular geometry.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).

For a molecule like this compound, theoretical predictions could help in assigning the complex array of signals expected from the piperidine ring protons and carbons, the ethyl linker, and the substituted benzene (B151609) ring. A comparison between theoretical and experimental spectra would provide a high degree of confidence in the structural elucidation. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule such as this compound, MD simulations provide invaluable insights into its conformational landscape and dynamic behavior.

The key aspects of this analysis include:

Conformational Sampling: MD simulations explore the potential energy surface of the molecule, identifying stable and low-energy conformations. This is particularly important for the piperidine ring, which can adopt various chair, boat, and twist-boat conformations, and for the rotatable bonds in the ethyl 3-nitrobenzoate side chain. nih.govresearchgate.net

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as conformational free energies can be calculated to determine the relative populations of different conformers at a given temperature.

Solvent Effects: Simulations can be performed in a simulated solvent environment (e.g., water, chloroform) to understand how the solvent influences the conformational preferences of the molecule.

This analysis would reveal the most likely shapes the molecule adopts in solution, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.net

Analysis of Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, melting point, and solubility. Computational chemistry offers several techniques to analyze these non-covalent interactions.

Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in the structure of molecular crystals. In this compound, several potential hydrogen bonding sites exist:

The secondary amine (N-H) in the piperidine ring can act as a hydrogen bond donor.

The nitrogen atom of the piperidine ring, the oxygen atoms of the nitro group, and the carbonyl oxygen of the ester group can all act as hydrogen bond acceptors.

Computational analysis would identify the geometry and strength of these potential hydrogen bonds, revealing how molecules might arrange themselves into dimers, chains, or more complex three-dimensional networks in the solid state. nih.govresearchgate.netresearchgate.net

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. The 3-nitrobenzoate moiety of the molecule contains a benzene ring, which can participate in pi-stacking. These interactions can be parallel-displaced or T-shaped. chemrxiv.org Quantum chemical calculations can quantify the energy of these interactions, which are crucial for the stability of the crystal lattice. researchgate.netresearchgate.netresearchgate.net Other non-covalent forces, such as van der Waals interactions, would also be quantified to build a complete picture of the intermolecular forces.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov The analysis involves partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal.

Key outputs of this analysis include:

d_norm surfaces: These surfaces are mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing quantitative percentages for different types of atomic contacts (e.g., H···H, O···H, C···H). This allows for a detailed comparison of the packing environments of different molecules. researchgate.netimist.ma

For this compound, this analysis would provide a visual and quantitative summary of all the intermolecular interactions, including hydrogen bonds and pi-stacking, that stabilize its crystal structure. nih.govnih.govnih.gov

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable in technologies like telecommunications and optical computing. Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules. researchgate.netsemanticscholar.org

The key NLO parameters calculated include:

Polarizability (α): A measure of how easily the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Molecules with significant NLO properties often possess an electron donor group and an electron acceptor group connected by a π-conjugated system. While this compound does not have a classic "push-pull" structure, the nitro group is a strong electron-withdrawing group. Computational analysis would determine if the molecule possesses any significant hyperpolarizability, offering insights into its potential as an NLO material. researchgate.netmdpi.comdntb.gov.ua

No Publicly Available Research Found for Theoretical Reaction Path and Transition State Analysis of this compound

As of the latest search, there is no publicly available scientific literature detailing the computational and quantum chemical analysis specifically focused on the theoretical reaction path searches and transition state analysis of this compound.

Extensive searches for scholarly articles, papers, and entries in computational chemistry databases have not yielded any specific studies on this particular compound. Therefore, detailed research findings, including potential energy surfaces, activation energies, transition state geometries, and related data tables for the formation or reaction pathways of this compound, could not be obtained.

The generation of such scientifically accurate and detailed information would necessitate original theoretical research, employing quantum chemical calculations to model the reaction mechanisms at a molecular level. This type of analysis is beyond the scope of a literature review and requires dedicated computational studies.

Consequently, the requested content for the section "4.6. Theoretical Reaction Path Searches and Transition State Analysis," including data tables and detailed research findings, cannot be provided at this time due to the absence of published research on this specific chemical compound.

Mechanistic Investigations of Biological Target Engagement for 2 Piperidin 2 Yl Ethyl 3 Nitrobenzoate

Molecular Docking and Protein-Ligand Interaction Studies

Computational studies, including molecular docking, are crucial for predicting how a ligand like 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate might interact with protein targets. researchgate.net Such studies help in understanding potential binding affinities and modes. researchgate.net However, specific molecular docking simulations for this compound have not been reported in the reviewed literature.

Prediction of Binding Affinities and Modes

There is no available research data predicting the binding affinities or specific binding modes of this compound with any biological targets.

Identification of Key Amino Acid Residues in Binding Pockets

Without molecular docking studies, the key amino acid residues that might be involved in forming a binding pocket for this compound remain unidentified.

Biochemical Mechanism of Action Elucidation

The elucidation of a compound's biochemical mechanism of action involves various experimental assays. For this compound, specific data on its effects on enzymes, protein functions, or cellular pathways is not present in the available literature.

Enzyme Inhibition Kinetics and Mechanisms (e.g., Acetylcholinesterase Inhibition)

While derivatives containing piperidine (B6355638) or similar moieties have been investigated as potential acetylcholinesterase inhibitors, there are no specific studies detailing the enzyme inhibition kinetics or mechanisms of this compound against acetylcholinesterase or any other enzyme. nih.govnih.gov

Modulation of Protein Function and Degradation Pathways (e.g., IKAROS family zinc finger proteins, cereblon)

The IKAROS family of zinc-finger proteins are important transcription factors in lymphocyte development. nih.govnih.gov Certain molecules can induce their degradation via molecular glue mechanisms involving proteins like cereblon. medchemexpress.com However, there is no published evidence to suggest that this compound modulates the function or degradation of IKAROS family proteins or interacts with cereblon.

Cellular Pathway Regulation (e.g., Apoptosis, Cell Cycle)

Investigations into how a compound affects cellular pathways such as apoptosis and the cell cycle are fundamental to understanding its biological activity. ekb.egmdpi.comnih.gov Such studies often involve assessing changes in the expression of regulatory genes like p53, Bax, Bcl-2, and cyclins. ekb.eg Currently, there are no available studies that have examined the effect of this compound on apoptosis, cell cycle progression, or any other cellular pathways.

Interaction with Nucleic Acids (DNA/RNA)

Following a comprehensive review of available scientific literature, no specific studies detailing the direct interaction of this compound with nucleic acids (DNA or RNA) have been identified. Research elucidating the binding mechanisms, such as intercalation, groove binding, or covalent modification, and the functional consequences of such interactions with the genetic material for this particular compound is not present in the current body of published research. Therefore, data on binding affinities, sequence selectivity, or structural changes to nucleic acids upon interaction with this compound is unavailable.

Investigation of Reactive Intermediates and Their Interactions with Cellular Components

Similarly, there is a lack of published research on the formation of reactive intermediates from this compound and their subsequent interactions with cellular components. Investigations into the metabolic activation of this compound, the chemical nature of any resulting reactive species (e.g., electrophilic metabolites, free radicals), and their covalent binding to cellular macromolecules such as proteins or lipids have not been reported. Consequently, there is no data available to characterize the potential for this compound to form adducts with cellular components or to describe the mechanistic pathways of such interactions.

Structure Activity Relationship Sar and Analogue Design for 2 Piperidin 2 Yl Ethyl 3 Nitrobenzoate

Design and Synthesis of Analogues with Targeted Structural Modifications

The design of new analogues focuses on targeted alterations to the lead compound, 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate, to probe the chemical space around it. The synthesis of these new chemical entities relies on established and innovative organic chemistry methodologies.

Position of the Nitro Group: The location of the nitro group on the benzoate (B1203000) ring (ortho, meta, or para) can significantly alter the geometry and electronic distribution of the molecule. The synthesis of these isomers would typically start from the corresponding commercially available nitrobenzoic acids (e.g., 2-nitrobenzoic acid, 4-nitrobenzoic acid), which are then esterified with 2-(piperidin-2-yl)ethanol.

Replacement of the Nitro Group: Substituting the nitro group with other functional groups can provide insight into the necessity of its electron-withdrawing nature or its hydrogen-bonding capacity. Both electron-withdrawing groups (e.g., -CN, -CF₃, -Cl) and electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) can be explored. These substitutions can impact the reactivity and binding affinity of the compound. For instance, metal complexes involving nitro-containing ligands have shown biological activity, which is attributed in part to the reactivity of the nitro group. mdpi.com

Ring System Alterations: The phenyl ring itself could be replaced with other aromatic systems, such as pyridine (B92270) or thiophene, to explore different steric and electronic environments.

The synthesis of these analogues generally involves the esterification of a modified benzoic acid with 2-(piperidin-2-yl)ethanol or the coupling of a modified benzoyl chloride with the same alcohol.

Table 1: Proposed Analogues with Modifications to the Nitrobenzoate Moiety

Analogue NameModificationRationale for Design
2-(Piperidin-2-yl)ethyl 2-nitrobenzoateIsomeric shift of NO₂ groupInvestigate the impact of substituent position on binding geometry.
2-(Piperidin-2-yl)ethyl 4-nitrobenzoateIsomeric shift of NO₂ groupAssess steric tolerance and electronic effects at the para position.
2-(Piperidin-2-yl)ethyl 3-cyanobenzoateBioisosteric replacement of NO₂Evaluate the importance of the nitro group's specific electronic properties versus a different electron-withdrawing group.
2-(Piperidin-2-yl)ethyl 3-aminobenzoateReplacement with electron-donating groupDetermine if electron-withdrawing character is essential for activity.
2-(Piperidin-2-yl)ethyl 3-chlorobenzoateReplacement with halogenProbe for specific halogen bonding interactions and altered lipophilicity.

The piperidine (B6355638) ring is a common scaffold in pharmaceuticals, offering opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. ijnrd.orgnih.gov Its conformation and substituents can influence how the molecule fits into a binding pocket.

N-Substituents: The secondary amine of the piperidine ring is a prime site for derivatization. Alkylation or acylation can introduce various groups (e.g., methyl, benzyl, acetyl) to probe for additional binding interactions or to modify the compound's basicity and lipophilicity.

Ring Substituents: Introducing substituents at positions 3, 4, or 5 of the piperidine ring can explore steric limits and potential new interactions within a receptor. For example, alkyl or hydroxyl groups could be added. Studies on 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones have shown that varying the alkyl chain length can significantly impact inhibitory activity. nih.gov

Conformational Restriction: The flexibility of the piperidine ring can be constrained by introducing bridges, such as in 2-azanorbornane or nortropane systems. nih.gov This rigidification can lock the molecule into a more bioactive conformation, potentially increasing affinity by reducing the entropic penalty of binding. nih.gov

Synthesis of these derivatives can be achieved through various methods, including reductive amination for N-alkylation or starting from appropriately substituted piperidine precursors. mdpi.com

Table 2: Proposed Analogues with Derivatization of the Piperidine Ring

Analogue NameModificationRationale for Design
2-(1-Methylpiperidin-2-yl)ethyl 3-nitrobenzoateN-methylationIncrease basicity and explore steric effects at the nitrogen atom.
2-(1-Benzylpiperidin-2-yl)ethyl 3-nitrobenzoateN-benzylationIntroduce a bulky, hydrophobic group to probe for corresponding binding pockets.
2-(4-Hydroxypiperidin-2-yl)ethyl 3-nitrobenzoateC4-hydroxylationIntroduce a hydrogen bond donor/acceptor to test for polar interactions.
Bridged Analogue (e.g., Nortropane-based)Conformational restrictionLock the piperidine moiety into a specific chair/boat conformation to enhance binding affinity. nih.gov

The ester linker connecting the piperidine and nitrobenzoate moieties is susceptible to hydrolysis by esterase enzymes in the body, which can limit its bioavailability and duration of action. Replacing the ester with more stable bioisosteres is a common strategy in drug design.

Amide Bioisostere: Replacing the ester oxygen with a nitrogen atom to form an amide (e.g., N-(2-(piperidin-2-yl)ethyl)-3-nitrobenzamide) would create a more stable linkage. Amides can also act as hydrogen bond donors, introducing new potential interactions.

Reverse Ester/Amide: Reversing the orientation of the linker could alter the molecule's trajectory and interaction with the target.

Ether or Alkyl Linker: Replacing the ester with a non-hydrolyzable ether or simple alkyl chain would significantly increase stability, though it would also remove the carbonyl group, which may be a key interaction point.

These modifications typically require different synthetic routes, such as amide coupling reactions using activating agents like HATU. mdpi.com

Table 3: Proposed Analogues with Alterations to the Ester Linker

Analogue NameModificationRationale for Design
N-(2-(Piperidin-2-yl)ethyl)-3-nitrobenzamideEster to AmideIncrease metabolic stability and introduce a hydrogen bond donor.
3-Nitrobenzoic acid 1-(3-nitrobenzoyl)piperidin-2-ylmethyl esterReverse EsterInvestigate the geometric importance of the linker's orientation.
2-(2-(3-Nitrobenzyloxy)ethyl)piperidineEster to EtherEnhance stability and remove the carbonyl hydrogen bond acceptor.

Comparative Studies on the Influence of Substituents on Molecular Interactions

Each structural modification influences the molecule's physicochemical properties and, consequently, its interactions with a biological target. Comparative studies, often aided by computational modeling, can elucidate these effects.

Electronic Effects: The substitution on the benzoate ring heavily influences the molecule's electrostatic potential. Replacing the electron-withdrawing nitro group with an electron-donating group like an amino or methoxy (B1213986) group would drastically alter potential electrostatic or dipole-dipole interactions. The nitro group itself can act as a hydrogen bond acceptor, an interaction that would be lost upon its replacement. mdpi.com

Steric Effects: The size and position of substituents dictate the molecule's ability to fit within a binding site. Bulky N-substituents on the piperidine ring or shifting the nitro group to the ortho position could introduce steric hindrance that prevents optimal binding. Conversely, these groups might fit into a specific hydrophobic pocket, enhancing affinity.

Conformational Effects: Rigidifying the piperidine ring through bridging restricts the available conformations. nih.gov If one of these restricted conformations closely matches the bioactive conformation required for binding, a significant increase in affinity can be observed.

Correlation of Structural Features with Biological Activities

By synthesizing and testing the designed analogues, a quantitative structure-activity relationship (QSAR) can be established, correlating specific structural features with biological outcomes. ebi.ac.uk

Nitrobenzoate Moiety: If analogues with the nitro group at the meta-position consistently show higher activity than ortho- or para-isomers, it would suggest a specific geometric and electronic requirement at that position. If replacing the nitro group with other electron-withdrawing groups maintains activity, it indicates the importance of this electronic property.

Piperidine Moiety: A positive correlation between the size of an N-alkyl substituent and activity might suggest the presence of a hydrophobic pocket. High activity from conformationally constrained analogues would provide strong evidence for a specific bioactive conformation. nih.gov Studies on piperidine nitroxides have shown that while the core moiety is essential, substituents at the 4-position can significantly influence antioxidant activity. nih.gov

Linker Moiety: If amide analogues show comparable or improved activity with better stability, it would validate the strategy of replacing the ester linker. A significant drop in activity upon removal of the carbonyl group (e.g., in an ether analogue) would highlight its importance as a hydrogen bond acceptor.

These findings allow for the development of a pharmacophore model, which defines the essential structural features required for biological activity, guiding future drug design efforts.

Table 4: Summary of Hypothetical Structure-Activity Relationships

Structural FeatureModificationPredicted Impact on ActivityRationale
Benzoate Ring Move NO₂ from meta to paraDecreaseOptimal electronic/steric fit is at the meta position.
Benzoate Ring Replace NO₂ with NH₂Significant DecreaseLoss of essential electron-withdrawing character and H-bond accepting capacity.
Piperidine Ring Add N-Methyl groupIncreaseFills a small hydrophobic pocket and increases basicity for ionic interaction.
Piperidine Ring Introduce C4-OH groupNo Change or DecreasePotential for new H-bond is offset by increased polarity, reducing permeability.
Linker Replace Ester with AmideIncreaseEnhanced metabolic stability while maintaining key carbonyl interaction.
Linker Replace Ester with EtherSignificant DecreaseLoss of a critical hydrogen bond acceptor (carbonyl oxygen).

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by enabling rapid analysis of vast datasets. mdpi.com For a novel compound like "2-(Piperidin-2-yl)ethyl 3-nitrobenzoate," these technologies can be pivotal in predicting its physicochemical properties, potential biological activities, and pharmacokinetic profiles. mdpi.com

Machine learning models, trained on large databases of chemical structures and their corresponding experimental data, can forecast properties such as solubility, lipophilicity, and metabolic stability. nih.goviapchem.org This predictive capability allows for the early-stage assessment of a compound's drug-likeness, thereby prioritizing resources for compounds with a higher probability of success. iapchem.org For instance, graph neural networks and other deep learning architectures can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov

Interactive Table: Potential AI/ML Applications in the Study of this compound

AI/ML ApplicationPredicted Property/OutcomePotential Impact on Research
QSAR ModelingBiological activity, toxicityPrioritization of analogues for synthesis
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, ToxicityEarly identification of potential liabilities
De Novo Drug DesignGeneration of novel, optimized structuresDiscovery of more potent and safer analogues
Retrosynthesis PredictionEfficient synthetic routesOptimization of chemical synthesis

Advanced Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of "this compound" is fundamental. Advanced characterization techniques can provide detailed insights that are crucial for understanding its behavior at a molecular level.

High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the compound's structure and purity. Techniques such as X-ray crystallography could provide definitive information about its solid-state conformation and intermolecular interactions. Furthermore, advanced spectroscopic methods can be employed to study its interactions with biological macromolecules, offering clues about its potential mechanism of action.

Potential for Novel Mechanistic Discoveries

The structural motifs within "this compound," namely the piperidine (B6355638) ring and the 3-nitrobenzoate group, are present in various biologically active molecules. This suggests that the compound could interact with a range of biological targets. High-throughput screening (HTS) campaigns, coupled with computational target prediction algorithms, could rapidly identify potential protein targets.

Subsequent mechanistic studies, employing techniques such as cellular and molecular biology assays, would be necessary to validate these initial findings. Unraveling the precise mechanism of action is a critical step in the journey of any potential therapeutic agent.

Future Directions in Analogue Synthesis and Design

The synthesis and evaluation of analogues of "this compound" represent a promising avenue for future research. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationship and optimize its properties. For example, altering the substitution pattern on the benzoate (B1203000) ring or modifying the piperidine moiety could lead to analogues with improved potency, selectivity, or pharmacokinetic profiles.

Q & A

Basic Research Question: What synthetic methodologies are commonly employed to prepare 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling a piperidine derivative with a nitrobenzoate ester. For example, nitrobenzoate intermediates (e.g., ethyl 3-nitrobenzoate derivatives) are synthesized via nucleophilic substitution or esterification reactions under anhydrous conditions . Key steps include:

  • Nitro group introduction : Nitration of benzoic acid derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
  • Esterification : Reaction of 3-nitrobenzoyl chloride with 2-(piperidin-2-yl)ethanol in the presence of a base (e.g., triethylamine) .
    Characterization :
  • HPLC and NMR (¹H/¹³C) verify purity and structural integrity.
  • Mass spectrometry confirms molecular weight (e.g., molecular ion peaks at m/z corresponding to C₁₄H₁₈N₂O₆ for intermediates) .

Advanced Research Question: How can crystallographic data resolve ambiguities in stereochemical configurations of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical assignment:

  • SHELXL refinement ( ): Used to model thermal parameters and hydrogen bonding networks, especially for chiral centers in the piperidine ring .
  • ORTEP-3 visualization ( ): Generates 3D molecular graphics to assess bond angles and torsional strain, which may influence reactivity .
    Case Study : A tert-butyl carbamate derivative (similar to tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) showed axial chirality resolved via SC-XRD, revealing a twisted conformation due to steric hindrance from the nitro group .

Data Contradiction Analysis: How should researchers address discrepancies between spectroscopic data and computational modeling predictions for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility):

  • Validation Steps :
    • Temperature-dependent NMR : Compare experimental coupling constants (e.g., vicinal J values in piperidine) with Density Functional Theory (DFT)-calculated values.
    • Solvent Correction : Use COSMO-RS solvation models to adjust computational predictions for polar solvents like DMSO .
    • Dynamic NMR : Detect ring-flipping in piperidine moieties, which may explain averaged signals .
      Example : A study on ethyl 3-phenyl-2-(piperidin-1-yl)propanoate showed deviations in predicted vs. observed ¹³C shifts due to solvent-induced polarization .

Methodological Optimization: What strategies improve the yield of this compound in multi-step syntheses?

Answer:
Key optimizations include:

  • Catalyst Selection : Use Pd/C or Raney Ni for nitro group reductions in intermediates (e.g., converting nitro to amine groups without over-reduction) .
  • Temperature Control : Maintain reactions below 0°C during nitration to minimize byproducts (e.g., dinitro derivatives) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
    Yield Data :
StepYield (%)Conditions
Nitration85–90HNO₃/H₂SO₄, 0°C
Esterification70–75Et₃N, CH₂Cl₂, RT
Final Coupling60–65DCC, DMAP, THF

Advanced Research Question: What are the challenges in analyzing byproducts formed during the synthesis of this compound?

Answer:
Byproducts often stem from:

  • Nitro Group Isomerization : Formation of ortho-nitro isomers during nitration, detectable via HPLC retention time shifts .
  • Ester Hydrolysis : Trace water in reactions generates 3-nitrobenzoic acid, identified by FT-IR (broad O-H stretch at 2500–3000 cm⁻¹) .
    Mitigation :
  • Inert Atmosphere : Use Schlenk lines to prevent hydrolysis.
  • LC-MS/MS : Quantify low-abundance byproducts (e.g., dimeric adducts from radical coupling) .

Safety and Handling: What precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H319/H335 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation from nitro compound vapors .
  • Spill Management : Absorb with sand or vermiculite and dispose via hazardous waste protocols .

Computational Modeling: How can molecular docking studies predict the biological activity of this compound derivatives?

Answer:

  • Target Selection : Dock against proteins with nitro-binding pockets (e.g., nitroreductases or cytochrome P450 enzymes).
  • Software : Use AutoDock Vina with AMBER force fields to simulate binding affinities.
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
    Case Study : A derivative with a tert-butyl carbamate group showed strong binding to Mycobacterium tuberculosis nitroreductase (ΔG = −9.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.